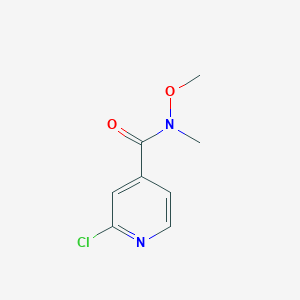

2-Chloro-N-methoxy-N-methylisonicotinamide

描述

属性

IUPAC Name |

2-chloro-N-methoxy-N-methylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)6-3-4-10-7(9)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWKHBDGHZXZPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=NC=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401232925 | |

| Record name | 2-Chloro-N-methoxy-N-methyl-4-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401232925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250263-39-9 | |

| Record name | 2-Chloro-N-methoxy-N-methyl-4-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=250263-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-methoxy-N-methyl-4-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401232925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2 Chloro N Methoxy N Methylisonicotinamide

Strategic Retrosynthesis Approaches to the 2-Chloroisonicotinamide (B10422) Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. amazonaws.comicj-e.org For the 2-chloroisonicotinamide core of 2-Chloro-N-methoxy-N-methylisonicotinamide, the primary disconnection strategy involves severing the amide bond. This approach identifies two key synthons: an electrophilic 2-chloroisonicotinoyl fragment and a nucleophilic N-methoxy-N-methylaminyl fragment.

The most logical synthetic equivalents for these synthons are 2-chloroisonicotinic acid or its activated derivatives (like the acyl chloride) and N,O-dimethylhydroxylamine, respectively. mychemblog.comwikipedia.org This disconnection is highly strategic as it leads back to stable and accessible precursors.

A secondary retrosynthetic approach could consider the carbon-chlorine bond. This would involve a functional group interconversion (FGI) from a different precursor, such as a 2-hydroxyisonicotinamide derivative. However, the direct formation of the amide bond from 2-chloroisonicotinic acid is generally more straightforward and efficient.

Direct Synthetic Routes from 2-Chloroisonicotinic Acid and Related Precursors

The most prevalent and direct method for synthesizing this compound begins with 2-chloroisonicotinic acid. This precursor is a halogenated derivative of isonicotinic acid and serves as a crucial intermediate in the production of various bioactive compounds. veerchemie.com The synthesis involves the formation of an amide bond between the carboxylic acid and N,O-dimethylhydroxylamine.

Acylation Reactions Utilizing N,O-Dimethylhydroxylamine Hydrochloride

The formation of the Weinreb-Nahm amide is typically achieved by reacting an activated form of 2-chloroisonicotinic acid with N,O-dimethylhydroxylamine hydrochloride. mychemblog.comwisc.edu The hydrochloride salt of the amine is commonly used due to its stability. wisc.edu The reaction requires a base to neutralize the hydrochloric acid released from the salt and the acid generated during the acylation.

A typical procedure involves first converting the 2-chloroisonicotinic acid into a more reactive acylating agent, most commonly the acyl chloride. This is often accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). mychemblog.com The resulting 2-chloroisonicotinoyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a suitable base, such as pyridine (B92270) or triethylamine, in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃) at reduced temperatures to control the reaction's exothermicity. wisc.edu

The reaction proceeds via nucleophilic acyl substitution, where the nitrogen of the N,O-dimethylhydroxylamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate which then collapses to form the stable Weinreb-Nahm amide. wikipedia.org

Role of Activating and Coupling Agents in Amide Formation

To facilitate the amide bond formation directly from the carboxylic acid without isolating the acyl chloride, various activating and coupling agents can be employed. wikipedia.org These reagents function by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby activating the carbonyl group towards nucleophilic attack by the amine.

Common classes of coupling agents include:

Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

Phosphonium and Uronium/Guanidinium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents that generate activated esters in situ, leading to high yields of the desired amide under mild conditions.

The choice of coupling agent and reaction conditions can be critical for optimizing the yield and purity of this compound, especially when dealing with sensitive substrates.

| Coupling Agent Class | Example Reagent | Mechanism of Action | Typical Conditions |

| Carbodiimides | EDC, DCC | Forms an O-acylisourea intermediate | Room temperature, inert solvent (e.g., DCM, DMF) |

| Phosphonium Salts | PyBOP | Forms an activated benzotriazolyl ester | Base (e.g., DIPEA), room temperature, inert solvent |

| Uronium/Guanidinium Salts | HATU, HBTU | Forms an activated benzotriazolyl ester | Base (e.g., DIPEA), room temperature, inert solvent |

Alternative Preparative Methods for Structural Analogs and Modified Weinreb Amides

The fundamental chemistry used to prepare this compound can be adapted to synthesize a variety of structural analogs. These analogs are often created to explore structure-activity relationships in medicinal chemistry or to serve as intermediates for other complex molecules.

Synthesis of N-(tert-Butoxy)-2-chloro-N-methylisonicotinamide

The synthesis of N-(tert-Butoxy)-2-chloro-N-methylisonicotinamide follows a similar pathway, substituting N,O-dimethylhydroxylamine with a different hydroxylamine (B1172632) derivative, namely N-(tert-butoxy)-N-methylamine. The tert-butoxy (B1229062) group (Boc) is a common protecting group in organic synthesis. orgsyn.org

The synthesis would involve the coupling of 2-chloroisonicotinic acid with N-(tert-butoxy)-N-methylamine. Due to the steric hindrance of the tert-butyl group, more robust coupling agents or the conversion of the acid to its acyl chloride might be necessary to achieve efficient conversion. The reaction would be carried out under standard amide bond forming conditions, employing a suitable base and an aprotic solvent.

Preparations of Other Halogenated Isonicotinamide (B137802) Scaffolds

A variety of other halogenated isonicotinamide scaffolds can be prepared by modifying the starting materials or introducing halogens at different stages of the synthesis. For instance, starting with 2,6-dichloroisonicotinic acid would lead to the corresponding 2,6-dichloro-N-methoxy-N-methylisonicotinamide. chemscene.com

Reactivity and Mechanistic Investigations of 2 Chloro N Methoxy N Methylisonicotinamide

Nucleophilic Additions to the Carbonyl Center

The primary and most synthetically useful mode of reactivity for 2-Chloro-N-methoxy-N-methylisonicotinamide involves the addition of nucleophiles to the carbonyl group. The unique N-methoxy-N-methylamide structure plays a critical role in stabilizing the reaction intermediate, thereby preventing the common problem of over-addition. acs.orgacs.org

The reaction of this compound with potent organometallic nucleophiles, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), is a cornerstone of its application in carbon-carbon bond formation. acs.orgwisc.edu Upon addition of the organometallic reagent, a stable tetrahedral intermediate is formed. wikipedia.org This stability is attributed to the chelation of the magnesium or lithium cation by both the carbonyl oxygen and the methoxy (B1213986) oxygen. wikipedia.org This chelated intermediate is stable at low temperatures and does not readily collapse to a ketone until acidic workup. acs.org This prevents a second equivalent of the organometallic reagent from adding to the carbonyl group, a common side reaction with other acylating agents like esters or acid chlorides that leads to the formation of tertiary alcohols. acs.orgmasterorganicchemistry.com

The general mechanism for this reaction is depicted below:

Step 1: Nucleophilic Addition: The organometallic reagent adds to the electrophilic carbonyl carbon of the Weinreb amide.

Step 2: Formation of a Stable Chelated Intermediate: The resulting tetrahedral intermediate is stabilized by chelation.

Step 3: Hydrolysis: Upon aqueous workup, the stable intermediate breaks down to yield the corresponding ketone and N,O-dimethylhydroxylamine. acs.org

This method is highly versatile and compatible with a wide range of functional groups, making it a preferred method for the synthesis of complex molecules. rsc.org

The controlled reactivity of this compound allows for the selective synthesis of both ketones and aldehydes.

Ketone Synthesis: As detailed in the previous section, the reaction with one equivalent of an organometallic reagent (Grignard or organolithium) followed by hydrolysis reliably produces a ketone. wisc.educommonorganicchemistry.com The reaction is generally high-yielding and avoids the formation of alcohol byproducts. acs.org

Aldehyde Synthesis: The synthesis of aldehydes from this compound can be achieved through reduction with a suitable hydride reagent, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). wikipedia.orgresearchgate.net Similar to the reaction with organometallic reagents, the reduction proceeds via a stable chelated intermediate, which prevents over-reduction to the corresponding alcohol. researchgate.net Careful control of the reaction conditions, particularly temperature, is essential to ensure the selective formation of the aldehyde.

| Reagent | Product Type | Key Feature of Reaction |

|---|---|---|

| Grignard Reagents (RMgX) | Ketone | Formation of a stable chelated intermediate prevents over-addition. |

| Organolithium Compounds (RLi) | Ketone | Similar to Grignard reagents, avoids tertiary alcohol formation. |

| Lithium Aluminum Hydride (LiAlH₄) | Aldehyde | Reduction is halted at the aldehyde stage due to a stable intermediate. |

| Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde | A milder reducing agent, often providing better selectivity for aldehyde formation. |

Side Reactions and Unanticipated Reactivity Modes

Despite the general reliability of Weinreb amides, certain conditions can promote side reactions, leading to the formation of unexpected products and a decrease in the yield of the desired carbonyl compound.

A significant side reaction observed in the chemistry of N-methoxy-N-methylamides, including this compound, is a base-induced E2 elimination. researchgate.net This reaction is particularly prevalent when using strongly basic or sterically hindered nucleophiles. wikipedia.org In this process, the base abstracts a proton from the N-methyl group, leading to the elimination of the methoxy group and the formation of formaldehyde (B43269) and the corresponding N-methylamide anion. researchgate.net

This elimination pathway competes with the desired nucleophilic addition to the carbonyl center and can significantly reduce the yield of the target ketone or aldehyde. The propensity for this side reaction is a known limitation of the Weinreb amide chemistry. researchgate.net

An interesting and unexpected reactivity mode that stems from the E2 elimination is the competitive transfer of a hydroxymethyl group to the nucleophile. researchgate.netlookchem.com The formaldehyde generated during the base-induced elimination can be trapped by the carbanion (organometallic reagent) present in the reaction mixture. This results in the formation of a hydroxymethylated derivative of the nucleophile, which can be a significant byproduct. researchgate.net This side reaction essentially diverts the nucleophile from its intended reaction with the Weinreb amide, further decreasing the efficiency of the desired acylation.

Several strategies have been developed to minimize the occurrence of these undesired side reactions and enhance the selectivity of the primary nucleophilic addition pathway.

Choice of Reagents and Reaction Conditions: The use of less basic and less sterically hindered organometallic reagents can disfavor the E2 elimination pathway. Additionally, careful control of the reaction temperature, often maintaining it at low temperatures (e.g., -78 °C), can help to suppress these side reactions. acs.org

Modification of the Weinreb Amide: A key strategy to circumvent the E2 elimination is to modify the structure of the Weinreb amide itself. One reported approach involves replacing the N-methoxy group with an N-tert-butoxy group. The increased steric bulk of the tert-butoxy (B1229062) group hinders the abstraction of a proton from the N-methyl group, thereby suppressing the elimination pathway. researchgate.net

Use of Additives: The addition of Lewis acids can sometimes enhance the rate of the desired nucleophilic addition by activating the carbonyl group, thus outcompeting the slower elimination pathway. numberanalytics.com

| Side Reaction | Mechanism | Consequence | Mitigation Strategy |

|---|---|---|---|

| Base-Induced E2 Elimination | Abstraction of a proton from the N-methyl group by a strong base, leading to the elimination of the methoxy group. researchgate.net | Formation of formaldehyde and N-methylamide, reducing the yield of the desired product. | Use of less hindered bases, low reaction temperatures, or modification of the Weinreb amide (e.g., N-tert-butoxy). researchgate.net |

| Competitive Hydroxymethyl Group Transfer | Trapping of the in-situ generated formaldehyde by the organometallic reagent. researchgate.net | Formation of a hydroxymethylated byproduct and consumption of the nucleophile. | Suppressing the initial E2 elimination reaction. |

Transformations at the Pyridine (B92270) Ring System

The pyridine ring in this compound is electron-deficient, which influences its reactivity. The nitrogen atom and the chloro substituent make the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. The Weinreb amide group, while being an ortho, para-director for electrophilic aromatic substitution on a benzene (B151609) ring, primarily acts as a directing group for metalation on the pyridine ring.

Reactions Involving the Chloro Substituent at Position 2

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. This allows for the displacement of the chloride by a variety of nucleophiles.

Common nucleophilic substitution reactions at the 2-position include:

Amination: Reaction with primary and secondary amines, often catalyzed by a palladium catalyst in what is known as the Buchwald-Hartwig amination, can introduce amino functionalities.

Alkoxylation and Aryloxylation: Alkoxides and phenoxides can displace the chloride to form the corresponding ethers.

Thiolation: Thiolates can be used to introduce sulfur-containing moieties.

Cross-Coupling Reactions: The chloro substituent serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the formation of carbon-carbon bonds.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions at the 2-Position

| Nucleophile | Reagent Example | Product Type | Typical Conditions |

| Amine | Morpholine | 2-Morpholinyl-N-methoxy-N-methylisonicotinamide | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat |

| Alkoxide | Sodium Methoxide | 2-Methoxy-N-methoxy-N-methylisonicotinamide | Methanol, Heat |

| Thiolate | Sodium Thiophenoxide | 2-(Phenylthio)-N-methoxy-N-methylisonicotinamide | Solvent (e.g., DMF), Room Temperature |

Detailed Research Findings:

While specific studies on this compound are limited, research on analogous 2-chloropyridine (B119429) derivatives provides valuable insights. For instance, studies on 2-chloronicotinic acids have shown that nucleophilic substitution with amines proceeds readily to yield 2-aminonicotinic acid derivatives. unblog.fruwindsor.ca The reaction conditions are generally mild, and the yields are often high.

Palladium-catalyzed cross-coupling reactions are also well-established for 2-chloropyridines. For example, the Suzuki coupling with arylboronic acids allows for the synthesis of 2-arylpyridine derivatives. The choice of ligand and base is crucial for achieving high yields and preventing side reactions.

Functionalization at Other Pyridine Ring Positions (e.g., Position 5)

Functionalization at other positions of the pyridine ring, particularly at the C-5 position, can be achieved through directed ortho-metalation (DoM). The Weinreb amide group at the 4-position can act as a directing group, facilitating the deprotonation of the adjacent C-3 or C-5 positions by a strong base, typically an organolithium reagent. However, in the case of 2-chloroisonicotinic acid derivatives, functionalization is often observed at the C-5 position. guidechem.com

The process involves the following steps:

Directed ortho-Metalation: A strong base, such as lithium diisopropylamide (LDA) or a Grignard reagent, deprotonates the C-5 position, which is meta to the chloro group and ortho to the directing Weinreb amide.

Quenching with an Electrophile: The resulting organometallic intermediate is then reacted with an electrophile to introduce a new substituent at the C-5 position.

Table 2: Directed ortho-Metalation and Functionalization at the 5-Position

| Directing Group | Base | Electrophile | Substituent Introduced at C-5 |

| -CON(OMe)Me | LDA | I₂ | Iodo |

| -CON(OMe)Me | n-BuLi/TMEDA | DMF | Formyl |

| -CON(OMe)Me | i-PrMgCl·LiCl | PhCHO | Hydroxybenzyl |

Detailed Research Findings:

Research on the directed ortho-metalation of N,N-diethylnicotinamide has demonstrated the directing ability of the amide group towards the C-4 position. In the case of this compound, the presence of the chloro group at the 2-position influences the regioselectivity of the metalation. Studies on 2-chloroisonicotinic acid have shown that deprotonation with a strong base like lithium tetramethylpiperidide (LiTMP) occurs selectively at the C-5 position. guidechem.com This lithiated intermediate can then be trapped with various electrophiles, such as aldehydes, ketones, or alkyl halides, to introduce a range of functional groups.

The mechanism of this regioselectivity is attributed to a combination of electronic and steric factors. The chloro group is inductively electron-withdrawing, which increases the acidity of the adjacent protons. However, the coordination of the lithium base to the Weinreb amide directs the deprotonation to the C-5 position.

Advanced Synthetic Applications and Derivatization Strategies of 2 Chloro N Methoxy N Methylisonicotinamide

Application as a Versatile Acylating Agent in Complex Molecule Synthesis

The presence of the N-methoxy-N-methylamide, commonly known as a Weinreb amide, is a defining feature of 2-Chloro-N-methoxy-N-methylisonicotinamide. Weinreb amides are renowned for their ability to act as effective acylating agents, particularly in reactions with potent organometallic nucleophiles. They form a stable, chelated tetrahedral intermediate that resists the over-addition often seen with other acylating agents like esters or acid chlorides. This controlled reactivity is crucial in the precise construction of complex molecular architectures. organic-chemistry.org

A primary application of this compound is the synthesis of ketones. It reacts cleanly with a broad spectrum of organolithium or Grignard reagents to produce the corresponding ketones in high yields. The reaction proceeds through a stable intermediate that collapses to the ketone only upon acidic workup, preventing the common side reaction where a second equivalent of the nucleophile adds to the newly formed ketone, which would otherwise lead to a tertiary alcohol. This method is highly chemoselective and tolerates a wide range of functional groups on the nucleophile. organic-chemistry.org

Furthermore, Weinreb amides can be reduced with mild hydride reagents, such as diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄), to furnish aldehydes. organic-chemistry.org The stability of the intermediate under these conditions prevents over-reduction to the primary alcohol, making this compound a valuable precursor for introducing the 2-chloro-isonicotinoyl moiety as an aldehyde.

| Starting Material | Reagent | Product Type | General Transformation |

|---|---|---|---|

| This compound | Organomagnesium Halide (R-MgBr) | Ketone | Formation of a 2-chloro-4-pyridyl ketone |

| This compound | Organolithium (R-Li) | Ketone | Formation of a 2-chloro-4-pyridyl ketone |

| This compound | Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde | Formation of 2-chloroisonicotinaldehyde (B27911) |

The reliability and predictability of Weinreb amide acylation make this compound an ideal reagent for integration into complex, multi-step total synthesis campaigns. In the synthesis of pharmacologically active molecules and natural products, where preserving sensitive functional groups and maintaining stereochemical integrity is paramount, the mild conditions and high chemoselectivity offered by this reagent are invaluable. organic-chemistry.org Its ability to deliver the 2-chloro-4-pyridylcarbonyl unit precisely allows synthetic chemists to build molecular complexity in a controlled, stepwise manner.

Utility in the Construction of Advanced Heterocyclic Systems

Heterocyclic compounds are foundational to medicinal chemistry and materials science. sigmaaldrich.commsesupplies.com Functionalized pyridines, such as this compound, serve as key starting materials or intermediates in the synthesis of more elaborate molecular frameworks. sigmaaldrich.commsesupplies.com

The imidazole (B134444) nucleus is a privileged structure in drug discovery. nih.govnih.gov While the direct use of this compound in documented imidazole syntheses is not prominent in the literature, its structural components make it a plausible precursor. For instance, the ketone derived from this Weinreb amide could serve as a key intermediate in established imidazole syntheses, such as the Radziszewski reaction or other condensation strategies that utilize dicarbonyl compounds or their equivalents to construct the imidazole ring. nih.govorganic-chemistry.org

As a substituted pyridine (B92270), this compound is a versatile platform for creating novel and more complex pyridine-containing heterocycles. sigmaaldrich.com The pyridine ring is a common scaffold in numerous bioactive compounds and functional materials. sigmaaldrich.com The presence of the chloro group at the 2-position allows for a range of subsequent transformations, including nucleophilic aromatic substitution (SNAr) reactions or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). These reactions can be used to introduce new carbon-carbon or carbon-heteroatom bonds, effectively using the pyridine core as a scaffold for further molecular elaboration.

Functionalization and Modification of the Isonicotinamide (B137802) Scaffold

The chemical architecture of this compound offers multiple handles for selective functionalization, allowing for the strategic modification of the isonicotinamide scaffold. The two primary reactive sites are the chloro substituent on the pyridine ring and the Weinreb amide group.

The chlorine atom can be displaced by various nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic aromatic substitution, providing access to a wide range of 2-substituted isonicotinamide derivatives. Alternatively, it can participate in cross-coupling reactions to form C-C, C-N, or C-O bonds, significantly diversifying the molecular structure.

Substitution Reactions on the Pyridine Ring for Analog Generation

The this compound scaffold serves as a versatile platform for the generation of diverse analogs through substitution reactions on the pyridine ring. The chlorine atom at the 2-position is a key functional handle that allows for a variety of cross-coupling and nucleophilic substitution reactions, enabling the introduction of a wide range of substituents and the exploration of structure-activity relationships.

One of the most powerful methods for the functionalization of the 2-chloropyridine (B119429) core is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the pyridine ring and various organoboron reagents, such as boronic acids and their esters. This methodology is widely employed for the synthesis of biaryl and heteroaryl-substituted pyridines. For instance, the coupling of 2-chloropyridine derivatives with arylboronic acids can be achieved using a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a base like K₂CO₃ or Cs₂CO₃. The reaction is tolerant of the Weinreb amide functionality, allowing for the direct synthesis of 2-aryl-N-methoxy-N-methylisonicotinamides.

Another pivotal transformation is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-nitrogen bonds, enabling the introduction of a wide array of amine nucleophiles at the 2-position of the pyridine ring. This reaction is instrumental in the synthesis of 2-amino- and 2-amido-pyridine derivatives. The choice of palladium catalyst and ligand is crucial for the success of this transformation, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results.

Nucleophilic Aromatic Substitution (SNAr) presents a complementary approach for the displacement of the chloride. The electron-withdrawing nature of the pyridine nitrogen and the amide group at the 4-position activates the 2-position towards nucleophilic attack. stackexchange.comechemi.com This allows for the direct displacement of the chlorine atom by various nucleophiles, such as alkoxides, thiolates, and amines, under relatively mild conditions. The reactivity in SNAr reactions is often enhanced by the presence of electron-withdrawing groups on the pyridine ring. researchgate.net

Other notable cross-coupling reactions that can be employed for the derivatization of the this compound core include the Sonogashira coupling for the introduction of alkyne moieties and the Heck reaction for the installation of vinyl groups. wikipedia.orgwikipedia.orgorganic-chemistry.org These reactions further expand the chemical space accessible from this versatile intermediate.

Interactive Data Table: Substitution Reactions on the Pyridine Ring

| Reaction Name | Reagents & Conditions | Product Type |

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, Base | 2-Aryl-N-methoxy-N-methylisonicotinamide |

| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst, Base | 2-(Amino)-N-methoxy-N-methylisonicotinamide |

| Nucleophilic Aromatic Substitution (SNAr) | Nu-H (e.g., ROH, RSH, R₂NH), Base | 2-(Nucleophile)-N-methoxy-N-methylisonicotinamide |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 2-(Alkynyl)-N-methoxy-N-methylisonicotinamide |

| Heck Reaction | Alkene, Pd catalyst, Base | 2-(Vinyl)-N-methoxy-N-methylisonicotinamide |

Derivatization of the Amide Side Chain

The N-methoxy-N-methylamide, commonly known as the Weinreb amide, is a highly valuable functional group in organic synthesis due to its stability and predictable reactivity. wikipedia.orgmychemblog.com In the context of this compound, the Weinreb amide at the 4-position offers a gateway to a variety of carbonyl compounds, thereby enabling extensive derivatization of the side chain.

A primary application of the Weinreb amide is in the synthesis of ketones . The reaction of this compound with organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), proceeds via a stable chelated intermediate. wikipedia.orgcommonorganicchemistry.com This intermediate prevents the over-addition of the organometallic reagent, a common side reaction with other carboxylic acid derivatives. Upon acidic workup, the intermediate collapses to afford the corresponding ketone in high yield. This method allows for the introduction of a diverse range of alkyl, aryl, and heteroaryl groups at the carbonyl carbon.

Furthermore, the Weinreb amide can be readily reduced to form aldehydes . This transformation is typically achieved using mild hydride reducing agents like diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄) at low temperatures. univ-amu.frescholarship.org The stability of the intermediate aluminum-chelated species prevents further reduction to the alcohol, thus providing a reliable route to 2-chloroisonicotinaldehyde derivatives.

In addition to aldehydes, the Weinreb amide can also be completely reduced to the corresponding amine . This is generally accomplished using a stronger reducing agent like lithium aluminum hydride (LiAlH₄) at elevated temperatures. masterorganicchemistry.comchemistrysteps.comlibretexts.org This reaction provides access to (2-chloro-4-pyridyl)methanamine derivatives, which can be valuable building blocks for further elaboration.

Finally, the Weinreb amide can be hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions. google.com While Weinreb amides are generally more stable to hydrolysis than esters, this transformation can be achieved with appropriate reagents and conditions, providing access to 2-chloroisonicotinic acid.

Interactive Data Table: Derivatization of the Amide Side Chain

| Transformation | Reagents & Conditions | Product |

| Ketone Synthesis | Grignard Reagent (RMgX) or Organolithium (RLi), then H₃O⁺ | 2-Chloro-4-(acyl)pyridine |

| Aldehyde Synthesis | Diisobutylaluminium hydride (DIBAL-H) or LiAlH₄ (low temp.) | 2-Chloroisonicotinaldehyde |

| Amine Synthesis | Lithium aluminum hydride (LiAlH₄) (high temp.) | (2-Chloro-4-pyridyl)methanamine |

| Hydrolysis | H₃O⁺ or OH⁻, heat | 2-Chloroisonicotinic acid |

Spectroscopic and Advanced Analytical Characterization Methodologies in 2 Chloro N Methoxy N Methylisonicotinamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 2-Chloro-N-methoxy-N-methylisonicotinamide by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the two methyl groups. The methoxy (B1213986) (-OCH₃) and N-methyl (-NCH₃) groups typically appear as sharp singlets, with chemical shifts generally found in the 3.3-4.0 ppm and 3.2-3.8 ppm ranges, respectively. acdlabs.com The three protons on the pyridine ring will appear in the aromatic region (typically 7.0-8.7 ppm), and their splitting patterns (e.g., doublet, triplet) and coupling constants will definitively establish their positions relative to the chloro and amide substituents.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would be expected to show eight unique signals. The carbonyl carbon of the amide group is typically observed significantly downfield (165-175 ppm). The carbons of the pyridine ring have characteristic shifts in the aromatic region (120-160 ppm), with the carbon atom bonded to the chlorine atom showing a distinct chemical shift. The N-methyl and O-methyl carbons are expected to appear in the upfield region of the spectrum. acdlabs.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (δ) ppm | Expected Multiplicity |

| Pyridine Ring Protons | ¹H | 7.5 - 8.7 | Doublet, Doublet of Doublets |

| N-Methoxy (-OCH₃) | ¹H | 3.3 - 4.0 | Singlet |

| N-Methyl (-NCH₃) | ¹H | 3.2 - 3.8 | Singlet |

| Amide Carbonyl (C=O) | ¹³C | 165 - 175 | N/A |

| Pyridine Ring Carbons | ¹³C | 120 - 160 | N/A |

| N-Methoxy (-OCH₃) | ¹³C | 55 - 65 | N/A |

| N-Methyl (-NCH₃) | ¹³C | 30 - 40 | N/A |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight of this compound and for obtaining structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 200. An important characteristic feature will be the presence of an M+2 peak at m/z 202 with an intensity approximately one-third of the molecular ion peak. miamioh.edu This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

The fragmentation of the molecule would likely proceed through several predictable pathways. Common fragmentation patterns for Weinreb amides and related structures include:

Alpha-cleavage: Cleavage of bonds adjacent to the carbonyl group, leading to the formation of characteristic ions.

Loss of functional groups: Fragments corresponding to the loss of the methoxy group (-OCH₃, 31 Da), the N-methyl group (-CH₃, 15 Da), or the entire N-methoxy-N-methylamine moiety are anticipated. libretexts.org

Pyridine ring fragmentation: Cleavage of the pyridine ring itself can also occur, often initiated by the loss of the chlorine atom or the entire amide side chain.

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, TLC)

Chromatographic methods are essential for verifying the purity of synthesized this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for quantitative purity analysis. Using a suitable stationary phase (e.g., C18 for reverse-phase chromatography) and a mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), a sample of the compound is analyzed. A pure sample would ideally exhibit a single, sharp peak in the chromatogram. The area of this peak is proportional to the concentration of the compound, allowing for precise purity determination, which is often found to be ≥97% for commercial-grade samples. chemscene.com

Thin-Layer Chromatography (TLC): TLC is a rapid and effective qualitative technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of purity. A small amount of the compound is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a suitable solvent system. The purity can be inferred by the presence of a single spot after visualization (e.g., under UV light). The retention factor (Rf) value is characteristic of the compound in a specific solvent system.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups present in the this compound molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum provides a molecular fingerprint, with key absorption bands confirming the presence of the amide and the substituted pyridine ring. Expected characteristic absorption bands include:

A strong absorption band for the amide carbonyl (C=O) stretch , typically in the region of 1660-1690 cm⁻¹.

Aromatic C=C and C=N stretching vibrations from the pyridine ring, appearing in the 1400-1600 cm⁻¹ region.

C-N stretching vibrations for the amide linkage, usually found around 1200-1350 cm⁻¹.

N-O stretching vibration from the methoxyamine moiety, expected around 950-1050 cm⁻¹.

C-H stretching vibrations for the aromatic and methyl groups, typically above and below 3000 cm⁻¹, respectively.

A characteristic band for the C-Cl stretch , which would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amide C=O | Stretch | 1660 - 1690 |

| Aromatic C=C / C=N | Stretch | 1400 - 1600 |

| Amide C-N | Stretch | 1200 - 1350 |

| N-O | Stretch | 950 - 1050 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| C-Cl | Stretch | 600 - 800 |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-N-methoxy-N-methylisonicotinamide, and what factors influence reaction yield and purity?

- Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-chloroisonicotinoyl chloride with N-methoxy-N-methylamine in anhydrous solvents (e.g., THF or DCM) under controlled temperatures (0–25°C) is a common approach. Yield and purity depend on stoichiometric ratios, reaction time, and moisture exclusion. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) is critical to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to verify the methoxy and methyl groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (200.62 g/mol), while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups like the amide C=O stretch (~1650 cm⁻¹). Purity assessment requires High-Performance Liquid Chromatography (HPLC) with UV detection .

Advanced Research Questions

Q. How can density functional theory (DFT) with exact exchange terms improve predictions of this compound’s reactivity?

- Answer : Hybrid DFT functionals (e.g., B3LYP) incorporating exact exchange (e.g., 20% Hartree-Fock exchange) enhance accuracy in modeling electron distribution and reaction pathways. For instance, these methods predict nucleophilic attack sites on the pyridine ring by analyzing Fukui indices. Basis sets like 6-311++G(d,p) and solvent effects via the Polarizable Continuum Model (PCM) refine energy barriers for hydrolysis or substitution reactions .

Q. What experimental and computational strategies resolve contradictions in reported solvolysis rates of this compound?

- Answer : Discrepancies in kinetic data (e.g., varying rate constants in polar aprotic solvents) can be addressed by:

- Experimental : Conducting Arrhenius studies under inert atmospheres to isolate temperature-dependent effects.

- Computational : Comparing PCM-derived solvation energies with experimental activation parameters to validate dielectric anisotropy effects .

Cross-referencing with isotopic labeling (e.g., ¹⁸O in methoxy groups) can clarify mechanistic pathways .

Q. How does solvent anisotropy impact the stability of this compound in long-term storage?

- Answer : Stability studies in anisotropic solvents (e.g., ionic liquids or liquid crystals) reveal accelerated degradation due to dipole-dipole interactions. Use accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC monitoring. For computational insights, apply time-dependent DFT (TD-DFT) to model solvent-solute interactions and predict degradation products .

Q. What role do steric and electronic effects play in the regioselective functionalization of this compound?

- Answer : The chloro substituent at position 2 directs electrophilic substitution to position 4 via resonance withdrawal. Steric hindrance from the N-methoxy-N-methyl group limits reactivity at position 3. Confirm regioselectivity using NOESY NMR to map spatial interactions and Natural Bond Orbital (NBO) analysis to quantify charge distribution .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。